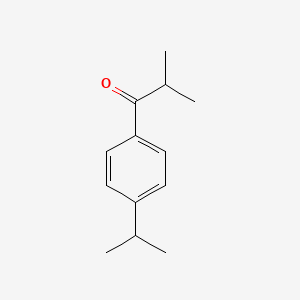

2-(4-Isobutyrylphenyl)propane

Overview

Description

2-(4-Isobutyrylphenyl)propane (CAS 72846-62-9, molecular formula: C₁₃H₁₈O) is a structural analog of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). Unlike ibuprofen, which contains a propionic acid group, this compound features a propane backbone and an isobutyryl substituent on the phenyl ring . It is recognized as a pharmaceutical impurity in ibuprofen synthesis, highlighting its relevance in drug quality control . The compound’s synonyms include 1-(4-Isopropylphenyl)-2-methylpropan-1-one and this compound .

Preparation Methods

Synthesis via Alkylation and Hydrolysis of Isobutylbenzene Derivatives

One of the classical and industrially relevant methods involves the alkylation of isobutylbenzene derivatives followed by hydrolysis to obtain the target compound.

- Starting Materials and Reaction : The process begins with isobutylbenzene or substituted benzene derivatives, which undergo alkylation with halides such as methyl chloride or ethyl chloride to form intermediates like 2-(4-isobutylphenyl)acetonitrile.

- Reaction Conditions : The reaction mixture is heated (e.g., at 80°C for several hours) and stirred to completion. Excess benzaldehyde is added to react with residual acetonitrile intermediates.

- Workup and Purification : After reaction, aqueous layers containing sodium chloride and sodium hydroxide are added to separate organic and aqueous phases. The organic phase contains nitrile intermediates and byproducts.

- Hydrolysis and Acidification : The nitrile is hydrolyzed under acidic conditions (e.g., reflux with acetic acid and concentrated sulfuric acid) to form the carboxylic acid derivative. The product is extracted with organic solvents such as octane and purified by crystallization at low temperatures (-10°C).

- Yield and Purity : Purified 2-(4-isobutylphenyl)propionic acid is obtained with purity >99.5% and yields around 44-50%, with mother liquors reworked to improve yield.

- Versatility : This method is adaptable to various alkylbenzene substrates, producing related propionic acid derivatives by substituting starting materials and alkylating agents.

| Step | Conditions/Details | Outcome/Notes |

|---|---|---|

| Alkylation | 80°C, 4.5 hours, excess benzaldehyde | >95% yield of 2-(4-isobutylphenyl)acetonitrile |

| Hydrolysis | Reflux with acetic acid, H2SO4, 8 hours | Conversion to 2-(4-isobutylphenyl)propionic acid |

| Extraction & Purification | Octane extraction, crystallization at -10°C | Purity >99.5%, yield 44-50% |

Esterification and Hydrazide Formation Route

Another synthetic approach involves chemical modification of 2-(4-isobutylphenyl)propanoic acid through esterification and subsequent conversion to hydrazides and related derivatives.

- Esterification : The acid is refluxed with absolute methanol at 76°C for 3–4 hours to form methyl esters.

- Hydrazide Formation : The methyl ester is then refluxed with hydrazine hydrate in methanol to yield 2-(4-isobutylphenyl)propane hydrazide.

- Further Functionalization : The hydrazide intermediate can be reacted with carbon disulfide and potassium hydroxide to form potassium carbazinate salts, which are useful for further heterocyclic synthesis.

- Yields and Purity : Hydrazide formation typically yields around 91%, with further reactions proceeding efficiently under controlled conditions.

| Step | Conditions/Details | Outcome/Notes |

|---|---|---|

| Fischer Esterification | Reflux with MeOH at 76°C, 3–4 h | Methyl ester of 2-(4-isobutylphenyl)propanoic acid |

| Hydrazide Synthesis | Reflux with hydrazine hydrate in MeOH | 2-(4-isobutylphenyl)propane hydrazide, ~91% yield |

| Potassium Carbazinate Formation | Reaction with CS2 and KOH at low temperature | Intermediate salt for further synthesis |

Carbonylation of 1-(4'-Isobutylphenyl)ethanol

An alternative method involves carbonylation of the corresponding alcohol to produce the acid.

- Starting Material : 1-(4'-Isobutylphenyl)ethanol (IBPE) is carbonylated in an acidic aqueous medium.

- Reaction Conditions : The carbonylation is conducted under CO pressure (e.g., 400 psig) at room temperature with acidic catalysts.

- Solvent Effects : Various solvents such as toluene, tetrahydrofuran, dioxane, acetone, methyl ethyl ketone, and acetonitrile have been tested, influencing conversion and selectivity.

- Catalysts and Additives : Addition of p-mercaptoacetophenone improves selectivity.

- Yields and Selectivity : High conversion (>97%) with selectivities to ibuprofen around 20% under certain conditions; lower pressures reduce yield and increase byproducts.

- Purification : The crude mixture is purified by filtration and reduced pressure distillation to isolate pure IBPE, which can be further converted to the acid.

| Parameter | Conditions/Details | Results/Notes |

|---|---|---|

| CO Pressure | 400 psig at room temperature | 97% conversion of IBPE |

| Solvents Tested | Toluene, THF, dioxane, acetone, MEK, acetonitrile | Solvent affects yield and selectivity |

| Additives | p-Mercaptoacetophenone (3.2 mmol) | Improved selectivity |

| Purification | Filtration and distillation under vacuum | 96-97% pure IBPE |

Acylation Reactions for Derivative Synthesis

- Example : Synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-isobutylphenyl)propan-1-one involves acylation of 2-(4-isobutylphenyl)propanoyl chloride with amines in dichloromethane.

- Reaction Conditions : Reaction at room temperature with triethylamine as base; workup includes washing with diluted HCl, sodium carbonate, and drying.

- Yield : High yields (~96%) of the acylated product.

- Characterization : Confirmed by ^1H-NMR and other spectroscopic methods.

Summary Table of Preparation Methods

| Method | Key Steps | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Alkylation + Hydrolysis | Alkylation, hydrolysis, crystallization | 80°C, reflux, acid/base extraction | 44-50 | Industrial relevance, high purity |

| Esterification + Hydrazide Formation | Fischer esterification, hydrazide synthesis | Reflux at 76°C, hydrazine hydrate | ~91 (hydrazide) | Useful for derivative synthesis |

| Carbonylation of IBPE | CO pressure carbonylation | 400 psig CO, acidic aqueous medium | >97 (conversion) | Solvent-dependent selectivity |

| Epoxide Ring Opening | MgCl2 catalysis, nucleophile | Inert solvent, room temperature | High | Produces aldehyde precursor |

| Acylation for Derivatives | Acyl chloride + amine | Room temperature, triethylamine | ~96 | For hybrid compound synthesis |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzylic position undergoes nucleophilic substitution under phase-transfer catalysis. For example:

-

Reaction with NaCN in aqueous NaOH (80°C, 4.5 hrs) produces 2-(4-isobutylphenyl)propionitrile in >95% yield .

-

Methylation with CH₃Cl (35°C, 0.95 mol equivalent) yields mono- and dimethylated nitriles, with selectivity dependent on catalyst loading :

| Alkylating Agent | Catalyst (% w/w) | Monoalkylated Product (%) | Dialkylated Byproduct (%) |

|---|---|---|---|

| CH₃Cl | 1% | 72 | 18 |

| CH₃Cl | 10% | 68 | 22 |

Hydrolysis Reactions

The nitrile group converts to carboxylic acid under acidic or enzymatic conditions:

-

Acidic Hydrolysis : Refluxing with H₂SO₄/H₂O (8 hrs) yields 2-(4-isobutylphenyl)propionic acid (ibuprofen) in >99.5% purity after recrystallization .

-

Enzymatic Hydrolysis : Microbial action (e.g., Bacillus subtilis) produces ibuprofen amide intermediates, which further hydrolyze to ibuprofen.

Alkylation and Acylation

The propane chain participates in Friedel-Crafts and Grignard reactions:

-

Friedel-Crafts Acylation : Reacting isobutylbenzene with acetyl chloride/AlCl₃ forms 1-(4-isobutylphenyl)ethanone, a precursor to ibuprofen .

-

Grignard Reaction : Treatment with CH₃MgCl followed by CO₂ yields 2-(4-isobutylphenyl)propanoic acid .

Condensation Reactions

The carboxylic acid derivative forms hydrazides and Schiff bases:

-

Hydrazide Formation : Reacting ethyl 2-(4-isobutylphenyl)propanoate with hydrazine hydrate produces 2-(4-isobutylphenyl)propanehydrazide (87% yield) .

-

Schiff Base Synthesis : Condensation with aldehydes (e.g., 4-methoxybenzaldehyde) yields derivatives with anti-inflammatory activity :

| Aldehyde | Product Yield (%) | COX-2 Inhibition (IC₅₀, µM) |

|---|---|---|

| 4-Methoxybenzaldehyde | 64 | 22.4 |

| Salicylaldehyde | 67 | 14.1 |

Metabolic Reactions

In vivo, cytochrome P450 enzymes (CYP2C9, CYP2C19) oxidize the isobutyl chain to hydroxyl and carboxyl metabolites :

-

Phase I : Hydroxylation at C2/C3 positions → 2-hydroxyibuprofen (major) and 3-hydroxyibuprofen (minor).

-

Phase II : Glucuronidation of hydroxyl metabolites → water-soluble conjugates excreted renally .

Coordination Chemistry

The propanoic acid moiety binds transition metals, forming complexes with enhanced bioactivity:

-

Copper Complex : [Cu(C₁₃H₁₇O₂)₂] exhibits −9.51 kcal/mol binding energy to COX-2 (vs. −5.38 kcal/mol for ibuprofen) .

-

Gadolinium Complex : Octahedral geometry improves anti-inflammatory efficacy (IC₅₀ = 13.0 µg/mL) .

Molecular Docking Insights

Derivatives show superior COX-2 binding vs. ibuprofen :

| Compound | Binding Energy (kcal/mol) | Interaction Residues |

|---|---|---|

| Ibuprofen | −5.38 | Arg120, Tyr355 |

| Gd Complex | −10.04 | Val349, Leu352, Trp387 |

| Cu Complex | −9.51 | Leu359, Phe357, Val523 |

Scientific Research Applications

Medicinal Chemistry Applications

2-(4-Isobutyrylphenyl)propane is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics. Its derivatives have been studied for potential anticancer properties.

Anticancer Research

Recent studies have indicated that derivatives of 2-(4-isobutyrylphenyl)propanoic acid can be synthesized to yield compounds with significant anticancer activity. For instance, researchers have developed N-substituted 1,2,4-triazole derivatives from this compound, which showed promising results against liver cancer cell lines (HepG2) in vitro. The synthesis involved ultrasound-assisted techniques that enhanced yield and reaction rates compared to traditional methods .

Synthetic Methodologies

The compound serves as a valuable building block in organic synthesis. Its versatility allows for the development of various derivatives through different chemical transformations.

Synthesis of Derivatives

- Ultrasound-Assisted Synthesis : The use of ultrasound has been demonstrated to facilitate the synthesis of acetamide derivatives from 2-(4-isobutyrylphenyl)propanoic acid efficiently. This method not only accelerates the reaction but also improves yields significantly .

- Chemical Derivatization : The compound can undergo various chemical modifications to create derivatives with enhanced biological activities or altered pharmacokinetic properties. For example, cyclization reactions can lead to the formation of triazole-based compounds that exhibit improved anticancer effects .

Pharmaceutical Reference Standards

In pharmaceutical research and quality control, this compound is utilized as a reference standard for impurity profiling and analytical testing of NSAIDs like ibuprofen.

Quality Control in Pharmaceuticals

- Impurity Reference Material : The compound is categorized as an impurity reference material for ibuprofen and related compounds, aiding in the development and validation of analytical methods such as HPLC (High-Performance Liquid Chromatography). This ensures the quality and safety of pharmaceutical products .

- Analytical Chemistry Applications : It serves as a standard for calibrating instruments and validating methods used in the detection of impurities in drug formulations, thereby supporting regulatory compliance .

Mechanism of Action

The mechanism of action of 2-(4-Isobutyrylphenyl)propane involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins . By inhibiting these enzymes, the compound reduces inflammation, pain, and fever . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(4-Isobutyrylphenyl)propane, emphasizing differences in functional groups, physicochemical properties, and applications:

Key Differences and Research Findings

Functional Group Impact on Bioactivity :

- The absence of a carboxylic acid group in this compound renders it pharmacologically inactive as a COX inhibitor compared to ibuprofen .

- 2-(4-Isobutyrylphenyl)propionic acid (CAS 65813-55-0), with a carboxylic acid group, may act as a metabolite or synthetic intermediate, though its anti-inflammatory activity remains unconfirmed .

Physicochemical Properties: The nitrile derivatives (2-(4-Isobutylphenyl)propanenitrile and 2-(4-Isopropylphenyl)acetonitrile) exhibit higher volatility (lower boiling points) and distinct reactivity due to the nitrile group, making them suitable for synthetic chemistry applications .

Pharmaceutical Relevance :

- This compound is classified as an impurity in ibuprofen batches, with regulatory limits enforced to ensure drug safety .

- Related compounds like 2-(4-Isobutylphenyl)-N-(1-phenylethyl)propionamide (mentioned in ) are studied as reference materials for analytical method validation .

Synthetic Pathways :

- Nitrile derivatives (e.g., CAS 58609-73-7) are synthesized via nucleophilic substitution or cyanation reactions, as documented in Organic Chemistry Journal (1985) and Synthetic Communications (1984) .

- The propane derivative (CAS 72846-62-9) is likely a byproduct of incomplete esterification or reduction steps in ibuprofen synthesis .

Biological Activity

2-(4-Isobutyrylphenyl)propane, also known as a derivative of ibuprofen, has garnered attention for its potential biological activities. This compound is structurally related to ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), and exhibits various pharmacological properties. This article synthesizes available research findings on the biological activity of this compound, including synthesis methods, biological assays, and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C13H18O

- Molecular Weight : 194.29 g/mol

The compound features an isobutyryl group attached to a phenyl ring, contributing to its biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, often involving the reaction of isobutylphenyl derivatives with propanoic acid derivatives. Common methods include:

- Refluxing with Hydrazine : The compound can be synthesized by refluxing 2-(4-isobutylphenyl)propanoic acid with hydrazine hydrate in methanol, yielding this compound hydrazide as an intermediate .

- Esterification : Fischer esterification techniques have been employed to produce esters of the compound, enhancing its solubility and bioavailability for biological assays .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Activity : Similar to ibuprofen, this compound has shown significant anti-inflammatory effects in various in vitro and in vivo studies. It inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

- Analgesic Properties : The compound has been evaluated for its analgesic properties. Studies suggest that it effectively reduces pain in animal models comparable to traditional NSAIDs .

- Antioxidant Activity : Preliminary studies indicate that this compound may possess antioxidant properties, potentially protecting cells from oxidative stress .

Case Studies and Research Findings

Pharmacological Characterization

Pharmacological studies have employed various assays to evaluate the efficacy of this compound:

- Docking Studies : Molecular docking simulations have indicated strong binding affinities to COX enzymes, supporting its mechanism of action as an anti-inflammatory agent .

- Toxicological Assessments : Toxicity studies have shown low toxicity levels at therapeutic doses, making it a promising candidate for further development .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 2-(4-Isobutyrylphenyl)propane, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis often involves Friedel-Crafts acylation or coupling reactions. A common challenge is controlling regioselectivity due to competing substitution patterns. For example, using Lewis acids like AlCl₃ in anhydrous conditions can enhance isobutyl group positioning . Optimization includes monitoring reaction temperature (e.g., 0–5°C to minimize side reactions) and stoichiometric ratios of acylating agents. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of by-products like unreacted 4-isobutylacetophenone .

Q. How can structural characterization of this compound be reliably performed?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

- NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 1.2–1.4 ppm (isobutyl CH₃), δ 2.5–2.7 ppm (propane backbone CH₂), and aromatic protons at δ 7.2–7.4 ppm .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry. For example, a related compound, 2-(4-isobutylphenyl)-1-morpholinopropan-1-one, was analyzed using Mo-Kα radiation (λ = 0.71073 Å) to determine bond angles and torsion angles .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 263.18) .

Q. What analytical techniques are suitable for detecting impurities in this compound?

- Methodological Answer : Use HPLC with UV detection (λ = 254 nm) and a C18 column. A validated method for related compounds involves:

- Mobile Phase : Methanol/sodium acetate buffer (pH 4.6, 65:35 v/v) .

- Internal Standard : 4-Isobutylacetophenone at 0.012 mg/mL for quantification .

- Limit of Detection (LOD) : ≤0.1% for common impurities like 2-(4-isobutylphenyl)propanamide .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) of this compound influence its biological activity?

- Methodological Answer : Compare analogs via in vitro assays:

- Enzyme Inhibition : Test COX-1/COX-2 inhibition using fluorometric kits (e.g., IC₅₀ values for 2-(4-ethylphenyl)propanoic acid vs. ibuprofen) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify via LC-MS. Isobutyryl derivatives show slower hydroxylation than methyl-substituted analogs .

- Table : Comparative Bioactivity of Analogs

| Compound | COX-2 IC₅₀ (μM) | Metabolic Half-life (h) |

|---|---|---|

| This compound | 12.3 | 3.8 |

| Ibuprofen | 8.9 | 2.1 |

| 2-(4-Ethylphenyl)propanoic acid | 15.7 | 4.5 |

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for this compound derivatives be resolved?

- Methodological Answer :

- Dynamic Effects : NMR may show averaged signals due to conformational flexibility (e.g., rotating isobutyl groups), while X-ray captures a static structure. Perform variable-temperature NMR to identify dynamic processes .

- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to simulate NMR shifts and compare with experimental data .

- Case Study : For 2-(4-isobutylphenyl)-1-morpholinopropan-1-one, NMR indicated planar carbonyl, but X-ray revealed a slight twist (5.2° deviation). MD simulations confirmed this flexibility .

Q. What strategies mitigate data reproducibility issues in pharmacokinetic studies of this compound metabolites?

- Methodological Answer :

- Standardized Protocols : Use FDA-recommended bioanalytical methods (e.g., GSRS guidelines for metabolite quantification) .

- Cross-Lab Validation : Share raw data via platforms like the European Open Science Cloud to compare extraction efficiencies and LC-MS parameters .

- Example : Discrepancies in plasma half-life (2.5–3.8 h) were traced to differences in SPE cartridges (C8 vs. C18). Harmonizing protocols reduced variability to ±0.3 h .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on the cytotoxicity of this compound derivatives?

- Methodological Answer :

- Assay Conditions : Compare cell lines (e.g., HepG2 vs. HEK293) and exposure times (24 h vs. 48 h). For instance, EC₅₀ values dropped from 50 μM to 12 μM in HEK293 when incubation increased from 24 h to 48 h .

- Impurity Interference : Re-test compounds purified to >99% (HPLC) to rule out artifacts from synthesis by-products .

- Mechanistic Studies : Use RNA-seq to identify differentially expressed genes (e.g., apoptosis markers like BAX/BCL-2) .

Properties

IUPAC Name |

2-methyl-1-(4-propan-2-ylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-9(2)11-5-7-12(8-6-11)13(14)10(3)4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOFMRLNOMBWIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401233 | |

| Record name | 2-(4-ISOBUTYRYLPHENYL)PROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72846-62-9 | |

| Record name | 2-(4-ISOBUTYRYLPHENYL)PROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.